molecular formula C10H11F2N B2833086 Cyclopropyl(2,5-difluorophenyl)methanamine CAS No. 536695-21-3

Cyclopropyl(2,5-difluorophenyl)methanamine

Cat. No.: B2833086
CAS No.: 536695-21-3
M. Wt: 183.202
InChI Key: WTUQJXAMZDXBID-UHFFFAOYSA-N
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Description

Cyclopropyl(2,5-difluorophenyl)methanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol It is characterized by the presence of a cyclopropyl group attached to a 2,5-difluorophenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,5-difluorophenyl)methanamine typically involves the reaction of cyclopropyl bromide with 2,5-difluorobenzylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,5-difluorophenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Cyclopropyl(2,5-difluorophenyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,5-difluorophenyl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Cyclopropyl(2,5-difluorophenyl)methanamine can be compared with other similar compounds, such as:

    Cyclopropyl(2,6-difluorophenyl)methanamine: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    Cyclopropyl(3,4-difluorophenyl)methanamine: Another isomer with fluorine atoms at the 3 and 4 positions.

    Cyclopropyl(2,5-dichlorophenyl)methanamine: Similar compound with chlorine atoms instead of fluorine.

Properties

IUPAC Name

cyclopropyl-(2,5-difluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUQJXAMZDXBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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